REACTION_CXSMILES
|
CN(C=O)C.I[C:7]1[C:12]([CH3:13])=[N:11][CH:10]=[CH:9][N:8]=1.[CH:14]([C:16]1[CH:21]=[CH:20][C:19](B(O)O)=[CH:18][CH:17]=1)=[O:15].CCN(CC)CC>CC([O-])=O.CC([O-])=O.[Pd+2].C1(P([C-]2C=CC=C2)C2C=CC=CC=2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C(Cl)(Cl)Cl>[CH3:13][C:12]1[C:7]([C:19]2[CH:20]=[CH:21][C:16]([CH:14]=[O:15])=[CH:17][CH:18]=2)=[N:8][CH:9]=[CH:10][N:11]=1 |f:4.5.6,7.8.9|
|
Name
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|
Quantity
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1.2 g
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Type
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reactant
|
Smiles
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IC1=NC=CN=C1C
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Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
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Smiles
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C(=O)C1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
1.05 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0.036 g
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Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)[C-]1C=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
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To a 100 ml round bottomed flask with stirring bar and an argon inlet
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
were heated to 50° for 15 minutes
|
Duration
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15 min
|
Type
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TEMPERATURE
|
Details
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Cooled
|
Type
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CUSTOM
|
Details
|
the reaction to room temperature
|
Type
|
WASH
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Details
|
washed with diluted NH4OH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a black oil
|
Type
|
CUSTOM
|
Details
|
This material was chromatographed (silica gel, 30% EtOAc/Hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=CN1)C1=CC=C(C=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |